

Mass Spectrometry of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate**, a molecule of interest in various chemical and pharmaceutical research fields. This document details its fragmentation patterns, provides a structured summary of its mass spectral data, and outlines a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Data Presentation

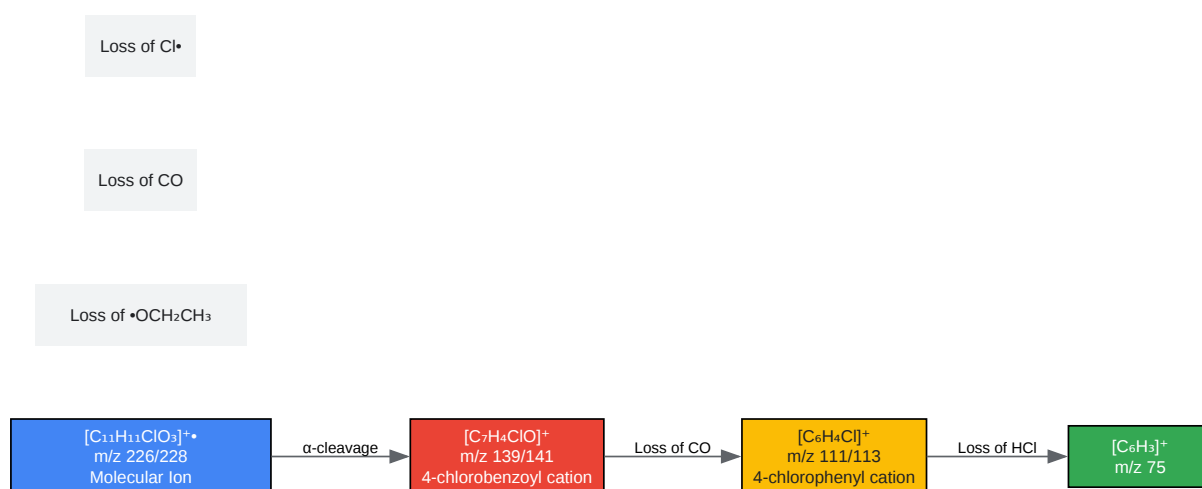
The mass spectrum of **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate** is characterized by distinct fragmentation patterns resulting from its molecular structure, which includes a 4-chlorophenyl group, a keto group, and an ethyl ester moiety. The presence of a chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments, with peaks at m/z and $m/z+2$ in an approximate 3:1 ratio.

Table 1: Key Mass Spectral Data for **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate**

m/z	Proposed Fragment Ion	Relative Abundance (Estimated)
226/228	$[\text{C}_{11}\text{H}_{11}\text{ClO}_3]^+\bullet$ (Molecular Ion)	Low
181	$[\text{C}_{11}\text{H}_{10}\text{O}_3]^+\bullet$	Moderate
153/155	$[\text{C}_8\text{H}_6\text{ClO}]^+$	Moderate
139/141	$[\text{C}_7\text{H}_4\text{ClO}]^+$	High
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	High
75	$[\text{C}_6\text{H}_3]^+$	Moderate

Fragmentation Pathways

The fragmentation of **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate** upon electron ionization (EI) is primarily driven by the cleavage of bonds adjacent to the carbonyl groups and the aromatic ring. The major fragmentation pathways are illustrated below.



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Caption: Proposed fragmentation pathway of **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate**.

Experimental Protocols

A detailed methodology for the analysis of **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate** using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation

- **Dissolution:** Accurately weigh approximately 1 mg of **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate** and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
- **Dilution:** Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
- **Vial Transfer:** Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 7890B GC System or equivalent.
- **Mass Spectrometer:** Agilent 5977A MSD or equivalent.
- **Injector:** Split/splitless injector.
- **Column:** HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Injector Temperature:** 250 °C.
- **Injection Volume:** 1 µL.
- **Injection Mode:** Splitless.
- **Oven Temperature Program:**
 - Initial temperature: 100 °C, hold for 2 minutes.

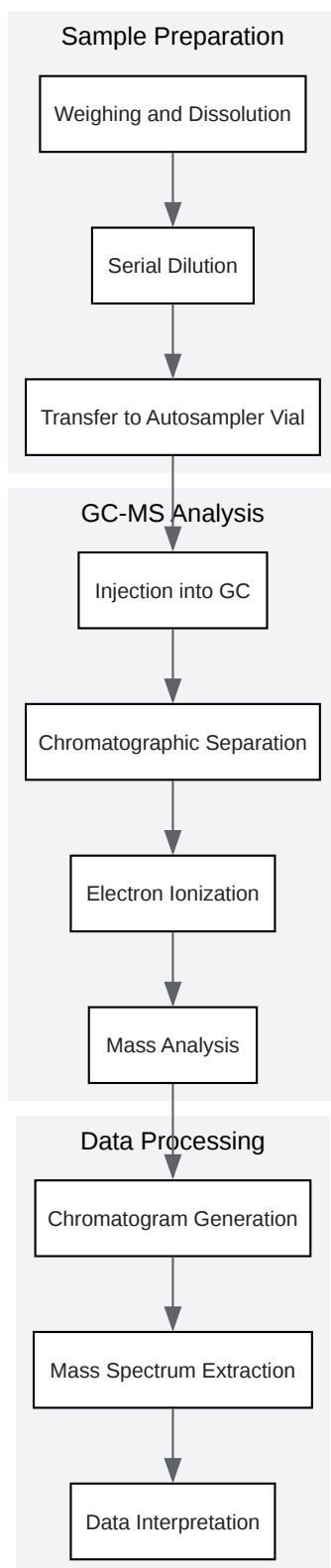
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan.

3. Data Analysis

- Software: Utilize the instrument's data acquisition and analysis software (e.g., Agilent MassHunter) to process the chromatograms and mass spectra.
- Peak Identification: Identify the peak corresponding to **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate** based on its retention time.
- Mass Spectrum Analysis: Extract the mass spectrum for the identified peak and compare it with reference spectra or interpret the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate**.



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Caption: General experimental workflow for GC-MS analysis.

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